Nickel methanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

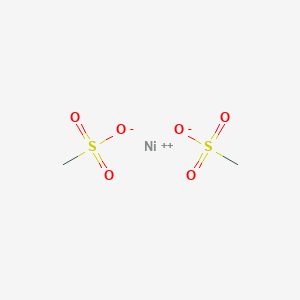

Nickel methanesulfonate is a useful research compound. Its molecular formula is C2H6NiO6S2 and its molecular weight is 248.89 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Electroplating Applications

1.1 Overview of Nickel Methanesulfonate in Electroplating

This compound is primarily used as an electrolyte in electroplating processes. It offers advantages over traditional nickel sulfamate solutions, such as lower stress deposits and improved deposit quality. Research indicates that this compound solutions can produce coatings with enhanced ductility and uniformity, making them suitable for engineering applications where mechanical properties are critical .

1.2 Comparative Studies

A comparative study between this compound and nickel sulfamate electrolytes highlighted several key differences:

| Parameter | This compound | Nickel Sulfamate |

|---|---|---|

| Ion Reduction Start Potential | -0.70 to -0.75 V | -0.70 to -0.75 V |

| Current Density Behavior | Less distinct plateau | Steeper increase in current density |

| Resistance | 29.63 Ω | 21.25 Ω |

| Double Layer Capacitance | 53 µF | 7 µF |

The study concluded that while both electrolytes exhibit similar ion reduction mechanisms, this compound provides a more favorable environment for the deposition of low-stress nickel coatings due to its unique electrochemical properties .

Electroless Nickel Plating

This compound is also utilized in electroless nickel plating processes. This method allows for uniform coating on complex geometries without the need for electrical current, making it advantageous for various industrial applications, including electronics and automotive components .

2.1 Mechanism of Electroless Plating

The electroless nickel plating process using methanesulfonate solutions involves the reduction of nickel ions through chemical means rather than electrochemical methods. This results in a consistent layer of nickel being deposited on substrates, which is critical for applications requiring high precision and reliability .

Metal Recovery and Recycling

This compound has been explored in metal recovery processes, particularly in lithium-ion battery recycling. Its properties make it suitable for extracting metals from complex waste streams, contributing to more sustainable practices in metallurgy .

3.1 Case Study: Lithium-Ion Battery Recycling

In a pilot study, this compound was incorporated into a recycling flow sheet for lithium-ion batteries, demonstrating its effectiveness in recovering valuable metals while minimizing environmental impact. The process showcased the potential of using methanesulfonic acid derivatives in green chemistry applications, emphasizing the compound's versatility beyond traditional uses .

Health and Safety Considerations

Despite its beneficial applications, it is crucial to note that nickel compounds are associated with potential health risks, including carcinogenic effects upon exposure. Ongoing research into the mechanisms of nickel-induced DNA damage underscores the importance of handling this compound with care in industrial settings .

Análisis De Reacciones Químicas

Electrochemical Reactions in Electrodeposition

Nickel methanesulfonate serves as an electrolyte in nickel electroplating. Key reactions include:

a. Cathodic Reduction

At the cathode, Ni²⁺ ions are reduced to metallic nickel :

Ni²⁺ + 2e⁻ → Ni(s)

The process follows multi-step kinetics:

-

Mass transfer of Ni²⁺ to the electrode surface.

-

Charge transfer (rate-determining step).

-

Crystallization into a metallic lattice.

b. Comparative Electrochemical Behavior

Electrochemical impedance spectroscopy (EIS) reveals differences between this compound and sulfamate electrolytes :

| Parameter | Ni(CH₃SO₃)₂ | Ni(SO₃NH₂)₂ |

|---|---|---|

| Solution Resistivity (Ω) | 29.63 | 21.25 |

| Deposition Efficiency | 92% | 88% |

| Grain Size (nm) | 15–20 | 10–15 |

Methanesulfonate exhibits higher resistivity but superior deposit uniformity due to progressive nucleation .

Thermal Decomposition

Annealing this compound-derived coatings triggers structural changes :

-

At 400°C : Exothermic reaction precipitates Ni₃P (confirmed by XRD):

3Ni + P → Ni₃P

-

Microhardness peaks at 400°C (752°F) due to Ni₃P dispersion hardening.

Coordination Chemistry and Reaction Mechanisms

This compound forms octahedral complexes in solution, with methanesulfonate acting as a monodentate ligand via sulfonate oxygen . This coordination stabilizes Ni²⁺ and modulates redox activity:

a. Radical-Mediated Pathways

In oxidative environments, methanesulfonate anions participate in electron-transfer reactions. For example, sulfonyl radicals (CH₃SO₂- ) form transiently during MSA oxidation by Ni(III) :

CH₃SO₂H + Ni(III) → CH₃SO₂- + Ni(II) + H⁺

b. Substrate Binding in Catalysis

Nickel-sulfonate interactions enable long-range electron transfer in enzymatic systems (e.g., methyl-coenzyme M reductase) :

Ni(I) + CH₃SO₃⁻ → [Ni(II)-SO₃CH₃]⁻ → CH₄ + SO₃²⁻

Industrial and Environmental Reactions

-

Wastewater Treatment : this compound resists hydrolysis, reducing heavy metal leaching compared to nickel chloride.

-

Catalysis : Facilitates cross-coupling reactions in organic synthesis due to weak ligand coordination.

Reactivity with Organic Additives

In electroless nickel plating, methanesulfonate solutions interact with stabilizers like thiourea, forming Ni-S complexes that modulate deposition rates .

This compound’s chemical versatility arises from its stable yet reactive nickel-sulfonate matrix. Its applications in electroplating, catalysis, and materials science are underpinned by well-characterized synthesis routes, electrochemical behavior, and thermal stability. Future research should explore its role in green chemistry and energy storage systems .

Propiedades

Número CAS |

55136-38-4 |

|---|---|

Fórmula molecular |

C2H6NiO6S2 |

Peso molecular |

248.89 g/mol |

Nombre IUPAC |

methanesulfonate;nickel(2+) |

InChI |

InChI=1S/2CH4O3S.Ni/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2 |

Clave InChI |

CXIHYTLHIDQMGN-UHFFFAOYSA-L |

SMILES |

CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Ni+2] |

SMILES canónico |

CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Ni+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.